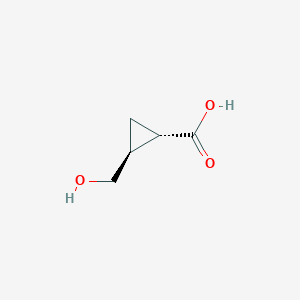

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKGVPAQOZSDOZ-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanation: The synthesis of trans-2-Hydroxymethyl-cyclopropanecarboxylic acid typically begins with the cyclopropanation of an appropriate alkene. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

Hydroxymethylation: The cyclopropane intermediate is then subjected to hydroxymethylation, often using formaldehyde in the presence of a base.

Carboxylation: Finally, the hydroxymethylated cyclopropane is carboxylated using carbon dioxide under basic conditions to yield the desired product.

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: trans-2-Hydroxymethyl-cyclopropanecarboxylic acid can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid group.

Reduction: The compound can also be reduced, converting the carboxylic acid group to an alcohol.

Substitution: Substitution reactions can occur at the hydroxymethyl group, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: The major product is trans-2-carboxy-cyclopropanecarboxylic acid.

Reduction: The major product is trans-2-hydroxymethyl-cyclopropanol.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid serves as a crucial building block in organic synthesis. Its unique cyclopropane structure allows for:

- Reagent in Chemical Reactions : Utilized in various organic transformations, enhancing the synthesis of complex molecules.

- Intermediate in Drug Development : Acts as a precursor for synthesizing pharmaceutical compounds due to its reactivity and structural features.

Biology

Research into the biological activity of this compound has shown promising results:

- Enzyme Inhibition : Studies indicate potential inhibitory effects on specific enzymes, which could lead to therapeutic applications.

- Receptor Binding Studies : Investigated for interactions with biological receptors, suggesting roles in modulating biological pathways.

Medicine

The compound's therapeutic potential is under exploration:

- Drug Development : As a precursor for novel medications targeting metabolic disorders, diabetes, and cancer treatment .

- GPR120 Modulation : Recent studies highlight its ability to modulate GPR120 receptors, which are implicated in metabolic diseases such as diabetes and obesity .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Production of Specialty Chemicals : It serves as an intermediate in synthesizing various specialty chemicals used in different applications.

- Agricultural Chemicals : Potential use in developing agrochemicals due to its unique chemical properties that may enhance efficacy against pests or diseases.

Case Studies

Mechanism of Action

The mechanism of action of trans-2-Hydroxymethyl-cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain and distort molecular targets, leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

cis-2-Hydroxymethyl-cyclopropanecarboxylic acid: Differing only in the configuration of the substituents on the cyclopropane ring.

trans-2-Methyl-cyclopropanecarboxylic acid: Lacks the hydroxymethyl group.

trans-2-Hydroxymethyl-cyclopropanol: Lacks the carboxylic acid group.

Uniqueness

Biological Activity

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid (also referred to as Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate) is a cyclopropane derivative that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the hydroxymethyl group and the cyclopropane ring, contribute to its potential biological activity and therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 130.14 g/mol. The compound is characterized by its trans configuration, which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The hydroxymethyl group enhances the compound's ability to interact with active sites on enzymes and receptors, potentially modulating their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may participate in biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-diabetic Potential : The compound has been identified as a modulator of GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. This suggests potential applications in the treatment or prophylaxis of diabetes and related metabolic disorders .

- Antioxidant Properties : Studies have shown that compounds related to this compound can inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating oxidative stress responses in cells. This inhibition may lead to increased cellular defense mechanisms against oxidative damage .

Case Studies

- GPR120 Modulation : In a study examining various cyclopropanecarboxylic acids, this compound was highlighted for its ability to modulate GPR120 effectively. This modulation was linked to improved insulin sensitivity in preclinical models, suggesting its potential as a therapeutic agent for type 2 diabetes .

- Oxidative Stress Response : A recent investigation into the structure-activity relationship (SAR) of cyclopropane derivatives indicated that modifications at the hydroxymethyl position could enhance antioxidant activity by promoting Nrf2 activation. Compounds demonstrating this activity showed promise in mitigating oxidative stress-related diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl trans-2-(hydroxymethyl)cyclopropane-1-carboxylate | Moderate GPR120 modulation | Structural analog with different biological effects |

| Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate | Lower antioxidant capacity | Less effective in Nrf2 PPI inhibition |

| Methyl cis-2-(hydroxymethyl)cyclopropanecarboxylate | Variable effects on glucose metabolism | Stereochemistry affects binding affinity |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing trans-2-Hydroxymethyl-cyclopropanecarboxylic acid with high stereochemical purity?

- Methodological Answer : The synthesis should prioritize stereocontrol via cyclopropanation reactions, such as the use of Simmons-Smith reagents or transition-metal-catalyzed carbene transfers. Post-synthetic modifications (e.g., oxidation of allylic alcohols) can introduce the hydroxymethyl group. Characterization via -NMR and -NMR is critical to confirm trans-configuration, with coupling constants (e.g., ) distinguishing cis/trans isomers .

Q. How can substituent positions on the cyclopropane ring influence the compound’s physicochemical properties?

- Methodological Answer : Substituent effects can be analyzed through comparative pKa measurements and computational modeling (e.g., DFT). For example, trans-2-Hydroxymethyl derivatives exhibit lower acidity compared to cis isomers due to steric hindrance and electronic effects (Table 1) .

Table 1 : Comparative pKa Values of Cyclopropane Carboxylic Acid Derivatives

| Compound | pKa | Substituent Position | Configuration |

|---|---|---|---|

| trans-2-Hydroxymethyl derivative | 4.68 | 2 | trans |

| cis-2-Hydroxymethyl derivative | 4.80 | 2 | cis |

| trans-3-Hydroxy derivative | 4.60 | 3 | trans |

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography provides definitive stereochemical assignment. For routine analysis, -NMR coupling constants (e.g., for trans isomers) and NOE experiments differentiate cis/trans configurations. IR spectroscopy can confirm carboxylic acid and hydroxyl functional groups .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in ring-opening reactions?

- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) and computational modeling (e.g., transition-state analysis) reveal that steric strain in the cyclopropane ring accelerates ring-opening under acidic conditions. The hydroxymethyl group’s electron-donating effect stabilizes intermediates, favoring specific pathways (e.g., nucleophilic attack at the less hindered carbon) .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Validate purity via HPLC-MS and ensure stereochemical homogeneity using chiral chromatography. Reproduce assays under standardized conditions (e.g., receptor binding studies with radiolabeled ligands) and compare results across multiple cell lines or in vivo models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

- Methodological Answer : Systematic SAR studies should modify substituents (e.g., replacing hydroxymethyl with halogens or alkyl groups) and assess binding affinity (e.g., dopamine receptor assays). Computational docking (e.g., AutoDock Vina) identifies key interactions, while in vitro toxicity screens (e.g., hepatocyte viability) prioritize candidates with favorable safety profiles .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC/EC values. For multi-parametric data, apply principal component analysis (PCA) or machine learning models to identify dominant factors influencing activity .

Key Considerations for Experimental Design

- Stereochemical Control : Prioritize asymmetric synthesis or enzymatic resolution to avoid racemization .

- Biological Replicates : Use ≥3 biological replicates in assays to account for variability .

- Data Transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.